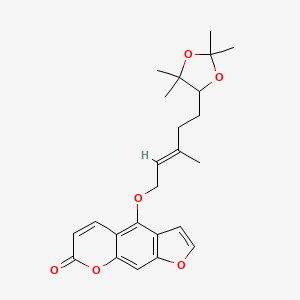

6',7'-Dihydroxybergamottin acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H28O6 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+ |

InChI Key |

DLFOGGFNAICJAO-XNTDXEJSSA-N |

Isomeric SMILES |

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(OC(O4)(C)C)(C)C |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6',7'-Dihydroxybergamottin Acetonide from Bergamottin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6',7'-Dihydroxybergamottin (B27312) (DHB) from bergamottin (B190657) and its subsequent conversion to 6',7'-Dihydroxybergamottin acetonide. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical modification of natural products and the exploration of their therapeutic potential.

Introduction

Bergamottin, a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is a well-known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This activity has significant implications for drug metabolism and has led to the so-called "grapefruit juice effect." Its dihydroxylated metabolite, 6',7'-dihydroxybergamottin (DHB), is an even more potent inhibitor of CYP3A4. The acetonide derivative of DHB is a valuable compound for further chemical modifications and biological studies, offering increased lipophilicity and stability.

This guide details a two-step synthetic pathway commencing with the oxidation of bergamottin to yield DHB, followed by the protection of the resulting diol as an acetonide.

Synthetic Pathway Overview

The synthesis of this compound from bergamottin involves two primary transformations:

-

Oxidation: The selective dihydroxylation of the 6',7'-double bond of the geranyl side chain of bergamottin to produce 6',7'-Dihydroxybergamottin (DHB).

-

Acetonide Protection: The formation of a cyclic ketal (acetonide) by reacting the vicinal diol of DHB with an acetone (B3395972) equivalent under acidic conditions.

Caption: Overall synthetic workflow from Bergamottin to its acetonide derivative.

Experimental Protocols

Step 1: Synthesis of 6',7'-Dihydroxybergamottin (DHB) from Bergamottin

This procedure is adapted from the method described for the oxidation of the geranyl side chain of furanocoumarins.[1]

Reaction Scheme:

Caption: Dihydroxylation of Bergamottin to form DHB.

Materials and Reagents:

-

Bergamottin

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄), 4% solution in water

-

Acetone

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve bergamottin (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-Methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until it dissolves.

-

To the stirring solution, add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 6',7'-Dihydroxybergamottin by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 16% | [1] |

Note: The yield for this specific transformation can vary. An alternative, more efficient synthesis of DHB starting from bergapten (B1666803) has been reported with higher yields for the final oxidation step.[1]

Step 2: Synthesis of this compound

This protocol is a general procedure for the acetonide protection of vicinal diols, adapted for 6',7'-Dihydroxybergamottin.

Reaction Scheme:

Caption: Acid-catalyzed acetonide protection of DHB.

Materials and Reagents:

-

6',7'-Dihydroxybergamottin (DHB)

-

2,2-Dimethoxypropane

-

Anhydrous acetone

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 6',7'-Dihydroxybergamottin (1.0 eq) in anhydrous dichloromethane or anhydrous acetone in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2,2-dimethoxypropane (2.0 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the pure this compound.

Quantitative Data:

| Parameter | Expected Value |

| Yield | > 90% |

Note: The yield is an estimation based on general acetonide protection reactions and may require optimization for this specific substrate.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 6',7'-Dihydroxybergamottin | C₂₁H₂₄O₆ | 372.41 | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS), IR Spectroscopy |

| This compound | C₂₄H₂₈O₆ | 412.48 | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS), IR Spectroscopy |

Signaling Pathways and Biological Context

6',7'-Dihydroxybergamottin is a potent mechanism-based inhibitor of CYP3A4, a key enzyme in drug metabolism. The interaction involves the metabolic activation of the furan (B31954) ring by CYP3A4, leading to a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

Caption: Mechanism-based inactivation of CYP3A4 by 6',7'-Dihydroxybergamottin.

The synthesis of the acetonide derivative provides a protected form of DHB, which can be used to explore structure-activity relationships and to develop new analogues with modified pharmacokinetic and pharmacodynamic properties. The acetonide group can be readily removed under acidic conditions to regenerate the diol, making it a useful protecting group in multi-step syntheses.

Conclusion

This technical guide outlines a feasible synthetic route for the preparation of this compound from bergamottin. The provided experimental protocols, while based on established chemical transformations, may require optimization for specific laboratory conditions. The resulting acetonide is a valuable tool for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of furanocoumarin derivatives.

Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals.

References

Unveiling the Source: A Technical Guide to 6',7'-Dihydroxybergamottin in Citrus Peels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 6',7'-Dihydroxybergamottin (DHB), a potent furanocoumarin, in the peels of various citrus species. Renowned for its significant role in drug metabolism, specifically the inhibition of cytochrome P450 3A4 (CYP3A4), a comprehensive understanding of its natural sources is paramount for drug development and food-drug interaction studies. This document summarizes quantitative data, details experimental protocols for its extraction and analysis, and visualizes the biochemical pathways associated with its activity.

Quantitative Distribution of 6',7'-Dihydroxybergamottin in Citrus Peels

6',7'-Dihydroxybergamottin is a naturally occurring furanocoumarin predominantly found in grapefruit and certain other citrus fruits.[1] Its concentration is significantly higher in the peel than in the pulp, making the peel a primary source for this compound.[2] The distribution of DHB varies considerably among different citrus species and even between cultivars of the same species. The following table summarizes the reported concentrations of DHB in the peels of key citrus varieties.

| Citrus Species | Cultivar/Variety | Plant Part | Concentration of 6',7'-Dihydroxybergamottin (µg/g dry weight unless specified) | Reference |

| Grapefruit (Citrus paradisi) | White | Peel | 85.27 | [3] |

| Grapefruit (Citrus paradisi) | Not specified | Peel | High concentrations found | [4] |

| Pomelo (Citrus grandis) | Not specified | Peel | Furanocoumarins detected, but specific DHB concentration not detailed in snippets | [5] |

| Sour Orange (Citrus aurantium) | Not specified | Peel | Furanocoumarins present, but specific DHB concentration not detailed in snippets | [6][7] |

| Sweetie (Oroblanco) | Hybrid (Citrus grandis × Citrus paradisi) | Peel | 173.32 | [3] |

Note: The concentrations of furanocoumarins can be influenced by factors such as fruit maturity, storage conditions, and processing methods.

Experimental Protocols for Extraction and Quantification

The accurate quantification of 6',7'-Dihydroxybergamottin from citrus peels requires meticulous extraction and analytical procedures. The following protocols are synthesized from established methodologies for the analysis of furanocoumarins in citrus matrices.

Sample Preparation: Separation of Flavedo and Albedo

The citrus peel is composed of two distinct layers: the outer, colored flavedo and the inner, white, spongy albedo. Since furanocoumarin content can differ between these layers, it is recommended to separate them for precise analysis.

-

Peel Collection: Freshly harvested citrus fruits are thoroughly washed and dried. The peel is carefully removed from the fruit pulp.

-

Layer Separation: The flavedo is separated from the albedo using a scalpel or a peeler.

-

Drying and Milling: Both the flavedo and albedo are freeze-dried or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder using a laboratory mill and stored in airtight containers in the dark at a low temperature until extraction.

Extraction of 6',7'-Dihydroxybergamottin

Solvent extraction is the most common method for isolating furanocoumarins from citrus peels.

-

Solvent Selection: Methanol (B129727), ethanol, or ethyl acetate (B1210297) are effective solvents for extracting furanocoumarins.

-

Extraction Procedure:

-

Weigh approximately 1 gram of the powdered peel material (flavedo or albedo).

-

Add 20 mL of the chosen extraction solvent.

-

The mixture is then subjected to ultrasonication for 30-60 minutes or macerated with constant stirring for several hours at room temperature.

-

The extract is separated from the solid residue by centrifugation or filtration.

-

The extraction process is typically repeated two to three times to ensure maximum recovery of the analyte.

-

The collected extracts are pooled and evaporated to dryness under reduced pressure using a rotary evaporator.

-

The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.

-

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique for the quantification of 6',7'-Dihydroxybergamottin.[8][9][10][11][12]

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water with a small percentage of formic acid (for better ionization) and acetonitrile (B52724) or methanol, is commonly employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for 6',7'-Dihydroxybergamottin are monitored to ensure high selectivity.

-

Quantification: A calibration curve is constructed using certified reference standards of 6',7'-Dihydroxybergamottin at various concentrations. The concentration of DHB in the sample extracts is then determined by comparing their peak areas to the calibration curve.

Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

6',7'-Dihydroxybergamottin is a well-established mechanism-based inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of a wide range of drugs.[13] This inhibition is a key factor in the "grapefruit juice effect," where the co-ingestion of grapefruit products can lead to altered drug pharmacokinetics and potential toxicity. The inactivation process involves the metabolic activation of DHB by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[14][15]

The following diagram illustrates the proposed mechanism of CYP3A4 inactivation by 6',7'-Dihydroxybergamottin.

Caption: Mechanism of CYP3A4 inactivation by 6',7'-Dihydroxybergamottin.

The process begins with the binding of DHB to the active site of CYP3A4. The enzyme, in its activated state, catalyzes the oxidation of the furan ring of DHB. This metabolic activation generates a highly reactive γ-ketoenal intermediate. This electrophilic intermediate then rapidly forms a covalent bond with a nucleophilic amino acid residue within the active site of the CYP3A4 enzyme, leading to its irreversible inactivation.

Experimental Workflow for Analysis

The overall workflow for the analysis of 6',7'-Dihydroxybergamottin in citrus peels is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: Workflow for 6',7'-Dihydroxybergamottin analysis in citrus peels.

This workflow outlines the critical steps from sample collection to the final determination of DHB concentration. Each step, from the initial separation of the peel layers to the final analytical measurement, is crucial for obtaining reliable quantitative data.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of 6',7'-Dihydroxybergamottin in citrus peels, with a focus on quantitative data, experimental protocols, and the mechanism of its interaction with CYP3A4. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in areas where the understanding of furanocoumarin distribution and activity is critical. The provided methodologies and data can aid in the development of strategies to mitigate food-drug interactions and in the exploration of the potential therapeutic applications of this potent natural compound.

References

- 1. Grapefruit - Wikipedia [en.wikipedia.org]

- 2. [Furanocoumarins contents and cytochrome P450 3A (CYP3A) inhibitory activities of various processed fruit peel products: outflow of 6',7'-Dihydroxybergamottin during processing treatment of peel] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Furanocoumarins Contents and Cytochrome P450 3A (CYP3A) Inhibitory Activities of Various Processed Fruit Peel Products: Outflow of 6′,7′-Dihydroxybergamottin during Processing Treatment of Peel [jstage.jst.go.jp]

- 6. ffhdj.com [ffhdj.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 13. Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice (1998) | Kan He | 329 Citations [scispace.com]

- 14. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. courses.washington.edu [courses.washington.edu]

An In-depth Technical Guide on the Mechanism of Action of 6',7'-Dihydroxybergamottin on CYP3A4

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (B27312) (DHB) is a natural furanocoumarin found in grapefruit and other citrus fruits. It is a significant contributor to the "grapefruit juice effect," a clinically important phenomenon involving drug-food interactions. This guide provides a comprehensive overview of the mechanism of action of DHB on Cytochrome P450 3A4 (CYP3A4), a crucial enzyme responsible for the metabolism of a large proportion of clinically used drugs. Understanding this interaction is paramount for drug development professionals and researchers to anticipate and mitigate potential adverse drug events.

DHB acts as an inhibitor of CYP3A4, leading to increased bioavailability and potential toxicity of co-administered drugs that are substrates of this enzyme.[1][2] The primary mechanism of inhibition is mechanism-based, also known as suicide inhibition, which involves the metabolic activation of DHB by CYP3A4 into a reactive intermediate that irreversibly binds to the enzyme, rendering it inactive.[3][4][5]

Mechanism of Action: Reversible and Mechanism-Based Inhibition

The inhibitory action of 6',7'-dihydroxybergamottin on CYP3A4 is multifaceted, involving both reversible and mechanism-based inhibition.[6][7]

Reversible Inhibition: DHB can directly bind to the active site of the CYP3A4 enzyme in a reversible manner, competing with other substrates for binding. This mode of inhibition is characterized by the inhibition constant (Ki).[6]

Mechanism-Based Inhibition (MBI): This is the predominant and more clinically significant mechanism. It is a time- and NADPH-dependent process where CYP3A4 metabolizes DHB.[4][8] This metabolic activation, specifically the oxidation of the furan (B31954) moiety, generates a reactive intermediate, a γ-ketoenal.[3] This reactive species then covalently binds to the CYP3A4 apoprotein, leading to the irreversible inactivation of the enzyme.[3][9] The recovery of enzymatic activity requires the synthesis of new enzyme, a process that can take a significant amount of time.[10]

dot

Caption: Reversible and mechanism-based inhibition of CYP3A4 by DHB.

Quantitative Inhibition Data

The inhibitory potency of DHB on CYP3A4 has been quantified in various in vitro systems. The following tables summarize the key inhibition parameters reported in the literature.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of 6',7'-Dihydroxybergamottin against CYP3A4

| Substrate | Incubation Conditions | In Vitro System | IC50 (µM) | Reference |

| Midazolam | Preincubation | Human Liver Microsomes | 0.31 | [10][11] |

| Midazolam | No Preincubation | Human Liver Microsomes | 4.7 | [10][11] |

| Testosterone (B1683101) | Co-incubation | Human Liver Microsomes | 0.32 | [12] |

| Testosterone | Preincubation | Human Liver Microsomes | 0.11 | [12] |

| Testosterone | Co-incubation | Human Intestine S9 | 0.18 | [12] |

| Testosterone | Preincubation | Human Intestine S9 | 0.08 | [12] |

| Nifedipine | Not specified | HepG2 cells overexpressing CYP3A4 | Concentration-dependent inhibition observed | [13] |

| 6β-hydroxytestosterone | Not specified | Rat Liver Microsomes | 25 | [11] |

| Midazolam 1'-hydroxylase | Not specified | Caco-2 cells | 1.04 | [14] |

Table 2: Kinetic Parameters for Mechanism-Based Inhibition of CYP3A4 by 6',7'-Dihydroxybergamottin

| Substrate | In Vitro System | K_I (µM) | k_inact (min⁻¹) | Reference |

| Testosterone/Midazolam | Human Intestinal Microsomes | ~3 | 0.3-0.4 | [6][15] |

| Not specified | Reconstituted CYP3A4 | 59 | 0.16 | [4] |

Experimental Protocols

The characterization of DHB's inhibitory effect on CYP3A4 involves several key in vitro experiments.

CYP3A4 Inhibition Assay (IC50 Determination)

This assay determines the concentration of DHB required to inhibit 50% of CYP3A4 activity.

-

Test System: Human liver microsomes, human intestinal microsomes, or recombinant human CYP3A4 enzymes are commonly used.[6][10][11]

-

Substrate: A specific probe substrate for CYP3A4, such as testosterone or midazolam, is used.[6][11]

-

Procedure:

-

A reaction mixture containing the test system, a phosphate (B84403) buffer, and a range of DHB concentrations is prepared.

-

The mixture is often pre-incubated at 37°C. To distinguish between reversible and mechanism-based inhibition, parallel experiments are conducted with and without a pre-incubation step in the presence of NADPH.[10][16][17] A significant decrease in IC50 after pre-incubation with NADPH is indicative of mechanism-based inhibition.[10]

-

The enzymatic reaction is initiated by adding the CYP3A4 substrate and the cofactor NADPH.

-

The reaction is incubated for a specific time at 37°C and then terminated.

-

The formation of the metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) is quantified using methods like HPLC or LC-MS/MS.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

dot

Caption: General workflow for an in vitro CYP3A4 IC50 determination assay.

Mechanism-Based Inhibition Kinetic Assay (K_I and k_inact Determination)

This assay determines the kinetic parameters of time-dependent inhibition.

-

Test System: Similar to the IC50 assay, human liver microsomes or recombinant CYP3A4 are used.[4][6]

-

Procedure:

-

The CYP3A4 enzyme is pre-incubated with various concentrations of DHB in the presence of NADPH for different time intervals.

-

Aliquots are taken at each time point and diluted into a secondary incubation mixture containing a high concentration of a probe substrate to measure the remaining enzyme activity.

-

The rate of metabolite formation is determined for each pre-incubation time and inhibitor concentration.

-

The natural logarithm of the remaining enzyme activity is plotted against the pre-incubation time to determine the observed inactivation rate constant (k_obs) for each DHB concentration.

-

A secondary plot of k_obs versus the inhibitor concentration is used to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

-

dot

Caption: Workflow for determining the kinetic parameters of mechanism-based inhibition.

Metabolic Activation Pathway

Computational studies using quantum mechanics/molecular mechanics (QM/MM) have elucidated the preferential pathway for DHB metabolism by CYP3A4, leading to the formation of the reactive intermediate responsible for enzyme inactivation. The proposed pathway involves the attack of the highly reactive ferryl-oxo species (Compound I) of the enzyme at the C5 position of the furan ring of DHB. This leads to the formation of a γ-ketoenal, which is both kinetically and thermodynamically favored over the formation of an epoxide at the C4 position.[3]

dot

Caption: Proposed metabolic activation pathway of DHB by CYP3A4.

Conclusion

6',7'-Dihydroxybergamottin is a potent mechanism-based inactivator of CYP3A4. Its inhibitory action is primarily driven by its metabolic conversion to a reactive γ-ketoenal intermediate that covalently binds to and inactivates the enzyme. This irreversible inhibition is a key contributor to the clinically significant drug interactions observed with grapefruit juice consumption. A thorough understanding of this mechanism, supported by robust in vitro characterization as outlined in this guide, is essential for the safe and effective development and use of drugs that are CYP3A4 substrates. Drug development professionals should consider routine screening for mechanism-based inhibition by compounds with structural alerts like the furanocoumarin moiety present in DHB.

References

- 1. dietsdebunked.co.uk [dietsdebunked.co.uk]

- 2. Grapefruit - Wikipedia [en.wikipedia.org]

- 3. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spacefrontiers.org [spacefrontiers.org]

- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of furanocoumarin derivatives on grapefruit juice-mediated inhibition of human CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.flvc.org [journals.flvc.org]

- 10. Time course of recovery of cytochrome p450 3A function after single doses of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 17. bioivt.com [bioivt.com]

An In-Depth Technical Guide to 6',7'-Dihydroxybergamottin: Chemical Properties and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

6',7'-Dihydroxybergamottin (B27312) (DHB) is a naturally occurring furanocoumarin found predominantly in grapefruit and other citrus species. It is a molecule of significant interest to the pharmaceutical and nutraceutical industries due to its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of DHB, its molecular weight, and its known biological interactions. Detailed experimental protocols for its isolation and analysis are presented, alongside a discussion of its impact on cellular signaling pathways.

Chemical and Physical Properties

6',7'-Dihydroxybergamottin is a complex organic molecule with the chemical formula C₂₁H₂₄O₆[1][2]. Its molecular structure features a psoralen (B192213) backbone, a furan (B31954) ring fused to a coumarin (B35378) base, with a dihydroxylated geranyl side chain attached.

Table 1: Chemical and Physical Properties of 6',7'-Dihydroxybergamottin

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₄O₆ | [1][2] |

| Molecular Weight | 372.41 g/mol | [1][2] |

| Appearance | White to light beige solid | [1] |

| Solubility | ||

| Ethanol (B145695) | Soluble | [1] |

| Methanol | Soluble | |

| DMSO | Soluble | |

| Water | Soluble (can be further diluted with water from an ethanol solution) | [1] |

| Storage Temperature | 2-8°C | [1] |

Natural Occurrence and Biosynthesis

6',7'-Dihydroxybergamottin is primarily found in citrus fruits, particularly in grapefruit (Citrus paradisi), pomelos, and sour oranges, present in both the peel and the pulp[1]. Its concentration in grapefruit juice can vary but has been measured to be in the range of 20 to 60 µM. The biosynthesis of DHB, like other furanocoumarins, is believed to originate from the shikimate pathway, leading to the formation of coumarins which then undergo further modifications.

Biological Activity and Signaling Pathways

The most well-documented biological activity of 6',7'-dihydroxybergamottin is its potent inhibition of the cytochrome P450 enzyme CYP3A4[3]. This inhibition is significant as CYP3A4 is responsible for the metabolism of a large number of therapeutic drugs.

CYP3A4 Inhibition

DHB acts as a mechanism-based inhibitor of CYP3A4, meaning it is converted by the enzyme into a reactive intermediate that then irreversibly binds to the enzyme, inactivating it. This leads to a significant increase in the bioavailability of co-administered drugs that are substrates of CYP3A4, an interaction famously known as the "grapefruit juice effect". The IC₅₀ for this inhibition has been reported to be in the micromolar range, highlighting its potency.

Other Potential Signaling Pathways

While the primary focus of research has been on CYP3A4, evidence suggests that furanocoumarins, including DHB, may interact with other cellular signaling pathways. Research on the closely related compound, bergamottin, has shown induction of apoptosis in tumor cells through the inhibition of the STAT3 signaling pathway[4]. This suggests that DHB could have similar effects. Furthermore, furanocoumarins have been associated with antioxidant and anti-inflammatory properties, hinting at potential interactions with pathways such as NF-κB and MAPK, although direct evidence for DHB's role in these pathways is still emerging.

Experimental Protocols

Isolation and Purification of 6',7'-Dihydroxybergamottin from Grapefruit Juice

This protocol describes a general method for the isolation and purification of DHB from grapefruit juice based on published methodologies[3][5][6].

Materials:

-

Grapefruit juice

-

Methylene (B1212753) chloride (Dichloromethane)

-

Acetone

-

Ethyl acetate

-

Silica (B1680970) gel for Thin Layer Chromatography (TLC) and column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Standard of 6',7'-dihydroxybergamottin

Procedure:

-

Extraction:

-

Extract the grapefruit juice with an equal volume of methylene chloride.

-

Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation (TLC and Column Chromatography):

-

The concentrated extract can be first analyzed by TLC to identify the fraction containing DHB. A common solvent system is hexane:acetone.

-

For larger scale purification, the extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and acetone.

-

Fractions are collected and analyzed by TLC to identify those containing DHB.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

The fractions enriched with DHB are further purified by preparative HPLC using a C18 column.

-

A typical mobile phase would be a gradient of water and acetonitrile.

-

The elution is monitored by a UV detector, and the peak corresponding to DHB is collected.

-

-

Crystallization and Identification:

-

The purified DHB fraction is concentrated, and the compound can be crystallized from a mixture of hexane and ethyl acetate.

-

The identity and purity of the isolated compound should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with a known standard or published spectra.

-

Conclusion and Future Directions

6',7'-Dihydroxybergamottin is a furanocoumarin of significant pharmacological importance due to its potent inhibition of CYP3A4. This guide has summarized its key chemical properties, natural sources, and established biological activities. While its role in drug metabolism is well-characterized, further research is warranted to fully elucidate its effects on other cellular signaling pathways, such as those involved in apoptosis and inflammation. A deeper understanding of these interactions could open new avenues for its therapeutic application beyond its current use as a bioavailability enhancer. The development of standardized, high-yield isolation and purification protocols will be crucial for facilitating such research.

References

- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]

- 2. 6',7'-Dihydroxybergamottin | C21H24O6 | CID 6440498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6',7'-Dihydroxybergamottin Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6',7'-Dihydroxybergamottin acetonide, a derivative of the naturally occurring furanocoumarin 6',7'-Dihydroxybergamottin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It compiles available quantitative data, details relevant experimental protocols for characterization, and visualizes a general experimental workflow for its analysis. While extensive data exists for the parent compound, this guide focuses on the acetonide derivative, highlighting areas where further research is required.

Introduction

6',7'-Dihydroxybergamottin is a furanocoumarin found in grapefruit and other citrus species, recognized for its significant inhibitory effects on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The acetonide derivative, this compound, is a synthetic modification of the natural product, often created to enhance stability or modify its pharmacokinetic profile. Understanding the fundamental physicochemical properties of this acetonide is crucial for its potential application in research and drug development.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some data is available, specific experimental values for properties such as melting point and detailed spectral data are not widely published.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₆ | |

| Molecular Weight | 412.48 g/mol | |

| CAS Number | 684217-08-1 | |

| Appearance | Solid | |

| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | ChemFaces |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically available in the literature. However, the following are detailed, generalized methodologies based on standard practices for the characterization of organic compounds, particularly coumarin (B35378) derivatives.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a melting point capillary to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary approximate determination.

-

Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For an accurate determination, repeat the process with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for the structural elucidation of organic compounds.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pipettes

Procedure for ¹H and ¹³C NMR:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Apparatus:

-

Mass spectrometer (e.g., ESI-TOF, GC-MS)

-

Sample introduction system (e.g., direct infusion, HPLC, GC)

-

Solvent for sample preparation

Procedure (using Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (typically in the low µg/mL range) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve stable ionization.

-

Acquire the mass spectrum in positive or negative ion mode. For furanocoumarins, positive ion mode is common, observing [M+H]⁺ or [M+Na]⁺ ions.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a powerful tool for identifying the functional groups present in a compound.

Apparatus:

-

Fourier-transform infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

-

Potassium bromide (KBr), if using the pellet method

-

Spatula, mortar, and pestle

Procedure (using KBr pellet method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C=C, aromatic rings).

Biological Activity and Signaling Pathways

The parent compound, 6',7'-Dihydroxybergamottin, is a well-documented potent inhibitor of CYP3A4. This inhibition is mechanism-based, meaning the compound is metabolized by the enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

To date, no specific studies have been published on the biological activity or the effect on signaling pathways of this compound. It is plausible that the acetonide may also exhibit CYP3A4 inhibitory activity, potentially acting as a prodrug that is hydrolyzed in vivo to the active diol. However, without experimental evidence, this remains speculative.

General Protocol for CYP3A4 Inhibition Assay

Principle: This assay determines the inhibitory potential of a test compound on the activity of CYP3A4 enzyme, typically using a fluorescent probe substrate.

Materials:

-

Recombinant human CYP3A4 enzyme

-

CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)

-

NADPH regenerating system

-

Test compound (this compound)

-

Positive control inhibitor (e.g., ketoconazole)

-

Phosphate buffer

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant CYP3A4 enzyme, the NADPH regenerating system, and the test compound or control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for any time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the fluorescent substrate (BFC).

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a compound of interest due to the significant biological activity of its parent molecule. This guide has summarized the available physicochemical data and provided detailed, generalized protocols for its further characterization. Key data, including a definitive melting point and comprehensive spectral analyses (NMR, IR, MS), are currently lacking in the public domain and represent important areas for future research. Furthermore, the biological activity of the acetonide derivative, particularly its potential as a CYP3A4 inhibitor, warrants experimental investigation. The methodologies and workflow presented here provide a solid framework for researchers to undertake these necessary studies.

Methodological & Application

Application Notes and Protocols: In Vitro Assay for CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting an in vitro assay to evaluate the inhibitory potential of 6',7'-Dihydroxybergamottin (DHB) on Cytochrome P450 3A4 (CYP3A4). DHB, a furanocoumarin found in grapefruit juice, is a known potent inhibitor of CYP3A4 and is significantly responsible for the "grapefruit juice effect" on drug metabolism.[1][2][3]

Introduction

Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in altered drug efficacy and potential toxicity. 6',7'-Dihydroxybergamottin has been identified as a potent, mechanism-based inactivator of CYP3A4.[1][4] This means that DHB is converted by CYP3A4 into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation. Understanding the inhibitory potential of compounds like DHB is crucial in drug development to predict and mitigate adverse drug reactions.

Quantitative Data Summary

The inhibitory potency of 6',7'-Dihydroxybergamottin on CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The IC50 of DHB can vary depending on the experimental conditions, such as the enzyme source (human liver microsomes, recombinant enzyme) and the substrate used.

| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Reference |

| 6',7'-Dihydroxybergamottin | Human CYP3A4 cDNA | Not Specified | 1-2 | [1] |

| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Midazolam | 4.7 (without preincubation) | [2] |

| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Midazolam | 0.31 (with preincubation) | [2] |

| 6',7'-Dihydroxybergamottin | Rat Liver Microsomes | 6β-hydroxytestosterone | 25 | [1][2] |

| Ketoconazole (Positive Control) | Rat Liver Microsomes | 6β-hydroxytestosterone | 1.8 | [1] |

| Cimetidine (Negative Control) | Rat Liver Microsomes | 6β-hydroxytestosterone | >100 | [1] |

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 of 6',7'-Dihydroxybergamottin for CYP3A4 inhibition using human liver microsomes. This protocol is a synthesis of standard methods described in the scientific literature.[5][6][7]

Materials and Reagents

-

Human Liver Microsomes (HLMs)

-

6',7'-Dihydroxybergamottin (DHB)

-

CYP3A4 substrate (e.g., Midazolam, Testosterone)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) or Methanol (for quenching the reaction)

-

Positive control inhibitor (e.g., Ketoconazole)

-

Negative control (vehicle, e.g., DMSO)

-

96-well microtiter plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of DHB in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of DHB in the assay buffer to achieve the desired final concentrations.

-

Prepare the CYP3A4 substrate solution in the assay buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the human liver microsome suspension in the assay buffer to the desired protein concentration (e.g., 0.2 mg/mL).

-

-

Incubation (IC50 Determination without Pre-incubation):

-

In a 96-well plate, add the following to each well:

-

Human Liver Microsomes

-

Potassium phosphate buffer

-

DHB at various concentrations (or positive/negative controls)

-

-

Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the CYP3A4 substrate.

-

Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile or methanol).

-

-

Incubation (IC50 Determination with Pre-incubation for Mechanism-Based Inhibition):

-

In a 96-well plate, add the following to each well:

-

Human Liver Microsomes

-

Potassium phosphate buffer

-

DHB at various concentrations (or positive/negative controls)

-

NADPH regenerating system

-

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) to allow for the formation of the reactive intermediate and inactivation of the enzyme.[2]

-

Initiate the metabolic reaction by adding the CYP3A4 substrate.

-

Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the specific metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DHB concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the DHB concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro CYP3A4 inhibition assay.

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Mechanism of CYP3A4 Inhibition by 6',7'-Dihydroxybergamottin

The diagram below illustrates the proposed mechanism-based inhibition of CYP3A4 by DHB.

Caption: Mechanism-based inhibition of CYP3A4 by DHB.

References

- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Application Note: HPLC Analysis of 6',7'-Dihydroxybergamottin in Juice Samples

Abstract

This application note details a robust and reliable method for the quantitative analysis of 6',7'-dihydroxybergamottin (B27312) (DHB) in various juice samples using High-Performance Liquid Chromatography (HPLC) with UV detection. 6',7'-dihydroxybergamottin, a furanocoumarin found predominantly in grapefruit juice, is a significant inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for the metabolism of numerous drugs.[1][2] Accurate quantification of this compound is therefore critical for food safety, drug interaction studies, and quality control in the beverage industry. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The consumption of grapefruit juice has been linked to significant alterations in the oral bioavailability of a wide range of prescription drugs. This phenomenon, often termed the "grapefruit juice effect," is primarily attributed to the inhibition of intestinal CYP3A4 by furanocoumarins. Among these, 6',7'-dihydroxybergamottin (DHB) has been identified as a potent inhibitor of CYP3A4 activity.[1][2] Consequently, the accurate and precise measurement of DHB concentrations in juice products is essential for predicting potential dietary substance-drug interactions.[3][4] This application note presents a validated HPLC-UV method for the determination of DHB in juice samples, offering a reliable tool for researchers in academia and the pharmaceutical industry.

Experimental Workflow

The overall experimental workflow for the HPLC analysis of 6',7'-dihydroxybergamottin in juice samples is depicted below.

Caption: Experimental workflow for HPLC analysis of 6',7'-dihydroxybergamottin.

Detailed Protocols

Sample Preparation

This protocol is based on established methods for the extraction of furanocoumarins from citrus juices.[3][4]

Materials:

-

Juice sample

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Autosampler vials

Procedure:

-

Pipette 10 mL of the juice sample into a 50 mL centrifuge tube.

-

Centrifuge the sample at 4000 rpm for 15 minutes to pellet any solid pulp.

-

Carefully transfer the supernatant to a clean 50 mL centrifuge tube.

-

Add 10 mL of ethyl acetate to the supernatant, cap the tube, and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully collect the upper organic layer (ethyl acetate) using a Pasteur pipette and transfer it to a round-bottom flask or a clean tube.

-

Repeat the extraction (steps 4-6) two more times, pooling the organic extracts.

-

Evaporate the pooled ethyl acetate extract to dryness at 40°C using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 30% acetonitrile (B52724) in water).

-

Vortex for 1 minute to ensure the residue is fully dissolved.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC-UV Analysis

The following HPLC conditions are a composite of several validated methods for the analysis of furanocoumarins in juice.[3]

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., Waters XBridge Shield RP18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 2% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 100% B over 4 minutes, hold at 100% B for 0.5 minutes |

| Flow Rate | 0.6 - 0.75 mL/min |

| Injection Volume | 6 - 20 µL |

| Column Temperature | 30°C or Ambient |

| Detection | UV at 310 nm |

Rationale for Parameter Selection:

-

Mobile Phase: A gradient of acetonitrile and acidified water provides good separation of furanocoumarins from other juice components like flavonoids and hydroxycinnamates.

-

Column: A C18 stationary phase offers excellent retention and resolution for the relatively nonpolar furanocoumarins.

-

Detection Wavelength: Furanocoumarins, including DHB, exhibit a characteristic sharp absorption maximum around 310 nm, which allows for selective detection.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of 6',7'-dihydroxybergamottin. These values are representative and may vary depending on the specific instrumentation and juice matrix.

| Parameter | Typical Value | Reference(s) |

| Retention Time | ~16 min (method dependent) | [1][2] |

| Linearity (R²) | > 0.999 | [3][4] |

| Limit of Detection (LOD) | 0.17–0.49 µg/mL | [5] |

| Limit of Quantitation (LOQ) | 0.75–1.75 µg/mL | [5] |

| Recovery | 98.00–101.32 % | [5] |

| Intra-day Precision (RSD) | < 4.54 % | [5] |

| Inter-day Precision (RSD) | < 4.54 % | [5] |

Concentrations of 6',7'-Dihydroxybergamottin in Grapefruit Juice

The concentration of DHB can vary significantly between different types of grapefruit juice.

| Juice Fraction/Type | Concentration of 6',7'-Dihydroxybergamottin | Reference(s) |

| Centrifugal Retentate | 628 ppm | [6] |

| Whole Grapefruit Juice | 38 - 43 µmol/L | [7][8] |

| Various Commercial Juices | Below LOQ to 34.72 (± 0.55) µM | [3] |

Signaling Pathway and Logical Relationships

The primary significance of quantifying 6',7'-dihydroxybergamottin lies in its role in drug metabolism, specifically the inhibition of CYP3A4.

Caption: Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and accurate means for the quantification of 6',7'-dihydroxybergamottin in juice samples. The protocol is straightforward and utilizes common laboratory equipment, making it accessible for routine analysis. The accurate determination of DHB concentrations is crucial for assessing the risk of drug-food interactions and for the quality control of commercial juice products. This method can be readily adopted by researchers and industry professionals to ensure the safety and efficacy of pharmaceutical products and to better understand the impact of dietary substances on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Quantitation of Furanocoumarins and Flavonoids in Grapefruit Juice using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Distribution of furanocoumarins in grapefruit juice fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Experiments with 6',7'-Dihydroxybergamottin Acetonide

Disclaimer: Scientific literature specifically detailing the biological activities and cell culture applications of 6',7'-Dihydroxybergamottin acetonide is limited. The following application notes and protocols are based on the known biological effects of its parent compound, 6',7'-Dihydroxybergamottin (DHB), and the closely related furanocoumarin, bergamottin (B190657). Researchers should consider these protocols as a starting point for their investigations.

Introduction

This compound is a furanocoumarin derivative. Furanocoumarins are a class of organic compounds produced by a variety of plants, and are notably found in citrus fruits like grapefruit.[1] The parent compound, 6',7'-Dihydroxybergamottin, is a known potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism.[2][3] This property is largely responsible for the "grapefruit juice effect," where the consumption of grapefruit juice can alter the pharmacokinetics of various medications.[4][5]

Recent studies on related furanocoumarins, such as bergamottin, have revealed potential anti-cancer properties, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.[4][6] This document provides detailed protocols for investigating the potential anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines, with a focus on its potential interaction with the STAT3 signaling pathway.

Postulated Mechanism of Action

Based on studies of bergamottin, this compound may exert anti-cancer effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Constitutive activation of STAT3 is a hallmark of many cancers and is associated with increased cell proliferation, survival, and angiogenesis.[6] Bergamottin has been shown to suppress STAT3 activation by inhibiting the phosphorylation of upstream kinases such as Janus-activated kinase (JAK) 1/2 and c-Src.[7][8] This leads to the downregulation of STAT3-regulated gene products that promote cancer cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, and survivin.[7]

Data Presentation: Representative Anti-proliferative Activity

The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for the related compound, bergamottin, in various cancer cell lines. These values can serve as a preliminary guide for determining the effective concentration range of this compound in initial experiments.

| Cell Line | Cancer Type | Representative IC50 (µM) |

| U266 | Multiple Myeloma | ~25 |

| LNCaP | Prostate Cancer | ~10 - 20 |

| MDAPCa2b | Prostate Cancer | ~10 - 20 |

| A549 | Lung Adenocarcinoma | ~30 |

| U87 | Glioblastoma | ~20 - 40 |

| U251 | Glioblastoma | ~20 - 40 |

Note: These values are based on published data for bergamottin and should be empirically determined for this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.[9]

-

Incubate the plate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2-5 x 10^5 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of STAT3 Signaling Pathway

This protocol is for examining the effect of this compound on the phosphorylation of key proteins in the STAT3 signaling pathway.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK1, anti-JAK1, anti-p-Src, anti-Src, anti-Bcl-2, anti-Cyclin D1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Use GAPDH as a loading control.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Caption: The STAT3 signaling pathway and the postulated inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy [mdpi.com]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iomcworld.com [iomcworld.com]

- 9. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Formulation of 6',7'-Dihydroxybergamottin for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin found in grapefruit and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of a large number of drugs.[1][2][3] This inhibitory action makes DHB a subject of significant interest in drug development for its potential to enhance the bioavailability of co-administered therapeutic agents.[4][5] However, the poor aqueous solubility of DHB presents a considerable challenge for its formulation in in vivo studies, leading to variable absorption and inconsistent bioavailability.[6]

These application notes provide detailed protocols for the formulation of DHB for in vivo studies, addressing its solubility challenges through various strategies. The protocols cover a simple solution/suspension, a self-emulsifying drug delivery system (SEDDS), and a nanoparticle-based formulation.

Physicochemical Properties of 6',7'-Dihydroxybergamottin

A thorough understanding of the physicochemical properties of DHB is essential for developing effective formulations.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₆ | [6] |

| Molecular Weight | 372.4 g/mol | [6] |

| Appearance | Crystalline solid | [6] |

| Solubility in Ethanol (B145695) | ~10 mg/mL | [6] |

| Solubility in DMSO | ~30 mg/mL | [6] |

| Solubility in Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Aqueous Solubility | Sparingly soluble | [6] |

| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years at -20°C | [6] |

Formulation Strategies for In Vivo Studies

The choice of formulation for in vivo studies depends on the research objectives, the desired route of administration, and the required dose. Here, we present three distinct formulation strategies to enhance the oral bioavailability of DHB.

Solution/Suspension Formulation

This is the most straightforward approach, suitable for initial preclinical studies. A patent describes a method of dissolving DHB in ethanol and then diluting it with water.[4]

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of DHB powder.

-

Dissolve the DHB in a minimal amount of absolute ethanol. For instance, to prepare a 10 mg/mL stock solution, dissolve 10 mg of DHB in 1 mL of ethanol.

-

Gently warm and vortex if necessary to ensure complete dissolution.

-

-

Dosing Solution Preparation:

-

Calculate the final volume of the dosing solution required based on the animal's weight and the target dose.

-

Slowly add water (or a suitable aqueous vehicle like 0.5% methylcellulose) to the ethanol stock solution while vortexing to prevent precipitation.

-

The final ethanol concentration should be kept to a minimum, ideally below 5%, to avoid toxicity in animal models.[4]

-

If the final concentration exceeds the solubility limit, a fine suspension will be formed. In this case, ensure the suspension is homogenous by continuous stirring or vortexing before and during administration.

-

Illustrative Quantitative Data for a Solution/Suspension Formulation:

| Parameter | Value |

| DHB Concentration | 1 mg/mL |

| Vehicle Composition | 5% Ethanol, 95% Water |

| Appearance | Clear solution to fine suspension |

| Administration Route | Oral gavage |

Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach can significantly enhance the solubility and absorption of lipophilic drugs like DHB.

Protocol:

-

Excipient Screening:

-

Determine the solubility of DHB in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

-

Select excipients that show high solubilizing capacity for DHB.

-

-

Phase Diagram Construction:

-

Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying regions.

-

Mix the components in different ratios and observe the formation of emulsions upon dilution with water.

-

-

SEDDS Formulation:

-

Based on the phase diagrams, select an optimal formulation with good self-emulsifying properties.

-

Dissolve the required amount of DHB in the pre-concentrate of oil, surfactant, and co-surfactant.

-

Gently heat and vortex to ensure a homogenous mixture.

-

-

Characterization:

-

Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion after dilution in water.

-

Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.

-

Illustrative Quantitative Data for a DHB-SEDDS Formulation:

| Parameter | Illustrative Value |

| DHB Concentration | 20 mg/g |

| Oil Phase (e.g., Labrafil M 1944 CS) | 30% (w/w) |

| Surfactant (e.g., Kolliphor EL) | 50% (w/w) |

| Co-surfactant (e.g., Transcutol HP) | 20% (w/w) |

| Droplet Size (after dilution) | < 100 nm |

| Polydispersity Index (PDI) | < 0.3 |

| Encapsulation Efficiency | > 95% |

Nanoparticle-Based Formulation

Encapsulating DHB into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and potentially enhance its absorption and bioavailability. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a common choice due to their biocompatibility and biodegradability.

Protocol:

-

Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):

-

Dissolve DHB and PLGA in a suitable organic solvent (e.g., ethyl acetate, acetone).

-

Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Poloxamer 188).

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

-

-

Purification and Lyophilization:

-

Wash the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and un-encapsulated drug.

-

Lyophilize the purified nanoparticles using a cryoprotectant (e.g., trehalose, mannitol) to obtain a dry powder that can be easily reconstituted before use.

-

-

Characterization:

-

Determine the particle size, PDI, and zeta potential of the nanoparticles.

-

Calculate the drug loading and encapsulation efficiency.

-

Analyze the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

-

Illustrative Quantitative Data for a DHB-Nanoparticle Formulation:

| Parameter | Illustrative Value |

| Polymer (e.g., PLGA) | 100 mg |

| DHB | 10 mg |

| Stabilizer (e.g., PVA) | 1% (w/v) |

| Particle Size | 150-250 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Encapsulation Efficiency | 70-85% |

| Drug Loading | 5-10% |

In Vivo Study Protocol: Oral Administration in Rodents

Animals:

-